molecular formula C19H17N3O3 B2642056 2-(2,3-dioxo-4-phenyl-1,2,3,4-tetrahydropyrazin-1-yl)-N-(3-methylphenyl)acetamide CAS No. 899214-54-1

2-(2,3-dioxo-4-phenyl-1,2,3,4-tetrahydropyrazin-1-yl)-N-(3-methylphenyl)acetamide

Cat. No.: B2642056
CAS No.: 899214-54-1
M. Wt: 335.363
InChI Key: LRYFUIYWNCFAKL-UHFFFAOYSA-N
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Description

2-(2,3-dioxo-4-phenyl-1,2,3,4-tetrahydropyrazin-1-yl)-N-(3-methylphenyl)acetamide is a synthetic organic compound that belongs to the class of pyrazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dioxo-4-phenyl-1,2,3,4-tetrahydropyrazin-1-yl)-N-(3-methylphenyl)acetamide typically involves the following steps:

    Formation of the pyrazine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the phenyl group: This step involves the substitution of a hydrogen atom on the pyrazine ring with a phenyl group, often using a Friedel-Crafts alkylation reaction.

    Acetylation: The final step involves the acetylation of the amine group with acetic anhydride or acetyl chloride.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions would be optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a drug candidate for treating various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(2,3-dioxo-4-phenyl-1,2,3,4-tetrahydropyrazin-1-yl)-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways involved would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,3-dioxo-4-phenyl-1,2,3,4-tetrahydropyrazin-1-yl)-N-(4-methylphenyl)acetamide
  • 2-(2,3-dioxo-4-phenyl-1,2,3,4-tetrahydropyrazin-1-yl)-N-(2-methylphenyl)acetamide

Uniqueness

The uniqueness of 2-(2,3-dioxo-4-phenyl-1,2,3,4-tetrahydropyrazin-1-yl)-N-(3-methylphenyl)acetamide lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The position of the methyl group on the phenyl ring can affect the compound’s interaction with molecular targets and its overall pharmacokinetic properties.

Properties

IUPAC Name

2-(2,3-dioxo-4-phenylpyrazin-1-yl)-N-(3-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3/c1-14-6-5-7-15(12-14)20-17(23)13-21-10-11-22(19(25)18(21)24)16-8-3-2-4-9-16/h2-12H,13H2,1H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRYFUIYWNCFAKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CN2C=CN(C(=O)C2=O)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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